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Compound of Interest

Compound Name: PF-06305591 dihydrate

Cat. No.: B8118192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-06305591 dihydrate is a potent and highly selective blocker of the voltage-gated sodium

channel NaV1.8.[1] This channel is predominantly expressed in the peripheral nervous system,

specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG).[2][3][4]

NaV1.8 plays a crucial role in the transmission of pain signals, particularly in the context of

inflammatory and neuropathic pain.[5][6] Its restricted expression pattern makes it an attractive

therapeutic target for the development of novel analgesics with a potentially reduced risk of

central nervous system (CNS) side effects. Preclinical evidence suggests that selective

blockade of NaV1.8 can effectively alleviate inflammatory pain. While specific preclinical

efficacy data for PF-06305591 in inflammatory pain models is not extensively published in

peer-reviewed literature, its potent and selective inhibition of NaV1.8 indicates its potential as a

valuable tool for investigating the role of this channel in inflammatory pain and as a candidate

for analgesic drug development.

Mechanism of Action
Inflammatory mediators released at the site of tissue injury, such as prostaglandins and

bradykinin, sensitize nociceptors. This sensitization leads to a state of hyperexcitability, in part,

through the modulation of ion channels like NaV1.8. NaV1.8 channels are responsible for the

rising phase of the action potential in these neurons. By blocking NaV1.8, PF-06305591 is
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expected to reduce the excitability of nociceptive fibers, thereby dampening the transmission of

pain signals from the periphery to the spinal cord and brain.
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Signaling pathway of inflammatory pain and the inhibitory action of PF-06305591.

Preclinical Inflammatory Pain Models
The following protocols describe two standard preclinical models of inflammatory pain where a

NaV1.8 blocker like PF-06305591 dihydrate would be expected to show efficacy.

Complete Freund's Adjuvant (CFA) Induced
Inflammatory Pain
The CFA model is a widely used model of persistent inflammatory pain characterized by

thermal hyperalgesia and mechanical allodynia.

Experimental Workflow:
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Experimental workflow for the CFA-induced inflammatory pain model.

Protocol:
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Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.

Acclimation: Animals should be acclimated to the testing environment and handling for at

least 3 days prior to the experiment.

Baseline Testing: Measure baseline paw withdrawal thresholds to mechanical stimuli (using

von Frey filaments) and paw withdrawal latency to thermal stimuli (using a plantar test

apparatus).

Induction of Inflammation: Inject 100 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL

Mycobacterium tuberculosis) into the plantar surface of the right hind paw.

Post-CFA Testing: Re-measure mechanical and thermal thresholds 24 hours after CFA

injection to confirm the development of hyperalgesia and allodynia.

Drug Administration: Administer PF-06305591 dihydrate or vehicle via an appropriate route

(e.g., oral gavage, intraperitoneal injection). A range of doses should be tested to determine

a dose-response relationship.

Behavioral Testing: Assess mechanical and thermal thresholds at various time points after

drug administration (e.g., 30, 60, 120, and 240 minutes).

Illustrative Data:

Treatment Group Dose (mg/kg, p.o.)
Paw Withdrawal
Threshold (g) at 60
min post-dose

% Reversal of
Hyperalgesia

Vehicle - 4.5 ± 0.5 0%

PF-06305591 10 8.2 ± 0.7 41%

PF-06305591 30 12.5 ± 1.1 90%

PF-06305591 100 14.8 ± 1.3* 117%

*Data are represented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative.
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Treatment Group Dose (mg/kg, p.o.)
Paw Withdrawal
Latency (s) at 60
min post-dose

% Reversal of
Hyperalgesia

Vehicle - 5.1 ± 0.4 0%

PF-06305591 10 7.9 ± 0.6 35%

PF-06305591 30 10.8 ± 0.9 71%

PF-06305591 100 12.5 ± 1.0* 93%

*Data are represented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative.

Carrageenan-Induced Paw Edema and Hyperalgesia
The carrageenan model is an acute model of inflammation and inflammatory pain.

Protocol:

Animals: Male Wistar rats (180-220 g) are frequently used.

Acclimation: Acclimate animals as described for the CFA model.

Drug Administration: Administer PF-06305591 dihydrate or vehicle 30-60 minutes prior to

carrageenan injection.

Induction of Inflammation: Inject 100 µL of 1% λ-carrageenan in saline into the plantar

surface of the right hind paw.

Paw Volume Measurement: Measure paw volume using a plethysmometer at baseline and at

1, 2, 3, and 4 hours post-carrageenan injection.

Behavioral Testing: Measure paw withdrawal latency to a thermal stimulus at the same time

points.

Illustrative Data:
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Treatment Group Dose (mg/kg, p.o.)
Paw Volume (mL)
at 3h post-
carrageenan

% Inhibition of
Edema

Vehicle - 1.25 ± 0.10 0%

PF-06305591 10 0.95 ± 0.08 24%

PF-06305591 30 0.70 ± 0.06 44%

PF-06305591 100 0.55 ± 0.05* 56%

*Data are represented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative.

Treatment Group Dose (mg/kg, p.o.)
Paw Withdrawal
Latency (s) at 3h
post-carrageenan

% Reversal of
Hyperalgesia

Vehicle - 4.8 ± 0.3 0%

PF-06305591 10 7.2 ± 0.5 30%

PF-06305591 30 9.5 ± 0.7 59%

PF-06305591 100 11.8 ± 0.9* 88%

*Data are represented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative.

Formulation and Dosing Considerations
PF-06305591 dihydrate is a small molecule that can be formulated for oral and parenteral

administration in preclinical studies. The choice of vehicle will depend on the route of

administration and the desired solubility. For oral administration, a suspension in a vehicle such

as 0.5% methylcellulose or a solution in a vehicle like 20% Captisol® can be considered. For

intraperitoneal or intravenous administration, a solution in a vehicle such as saline with a co-

solvent like DMSO or PEG400 may be appropriate. It is crucial to perform formulation

development and stability studies to ensure the compound is delivered effectively.

Conclusion
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PF-06305591 dihydrate, as a potent and selective NaV1.8 blocker, represents a valuable

pharmacological tool for the investigation of inflammatory pain mechanisms. The protocols and

illustrative data presented here provide a framework for designing and interpreting preclinical

studies aimed at evaluating the analgesic potential of PF-06305591 and other NaV1.8

inhibitors in relevant models of inflammatory pain. Such studies are critical for advancing our

understanding of the role of NaV1.8 in pain and for the development of novel, non-opioid

analgesics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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